1-[(4-Bromophenyl)(4-methoxyphenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C18H21BrN2O |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)-(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21BrN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |
InChI Key |
XZOQWUMLPNEIMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N3CCNCC3 |
Origin of Product |
United States |
Biological Activity
1-[(4-Bromophenyl)(4-methoxyphenyl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a piperazine ring substituted with a 4-bromophenyl and a 4-methoxyphenyl group, which are known to influence its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds containing piperazine moieties often interact with various receptors and enzymes in the body. The specific interactions of 1-[(4-Bromophenyl)(4-methoxyphenyl)methyl]piperazine may include:
- Dopamine Receptor Modulation : Piperazine derivatives are known to affect dopamine receptors, which play a crucial role in numerous neurological processes.
- Serotonin Receptor Activity : The methoxy group may enhance binding to serotonin receptors, potentially impacting mood and anxiety disorders.
- Antimicrobial Properties : Similar piperazine compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.
Biological Activity Overview
A summary of the biological activities reported for 1-[(4-Bromophenyl)(4-methoxyphenyl)methyl]piperazine is presented in Table 1.
Case Studies
Several studies have explored the biological activity of similar piperazine derivatives:
- Antibacterial Activity : A study evaluated the antibacterial properties of several piperazine derivatives, including those with halogen substitutions. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
- Neuropharmacological Effects : Research demonstrated that piperazine derivatives can modulate dopamine receptor activity, which may lead to therapeutic effects in conditions such as schizophrenia or depression .
- Enzyme Inhibition Studies : Certain piperazinyl compounds were shown to inhibit fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management and inflammation control .
Research Findings
Recent findings highlight the significance of substituents on the piperazine ring affecting biological activity:
- Substituent Impact : The presence of bromine and methoxy groups has been correlated with enhanced bioactivity in various assays. For instance, electron-withdrawing groups like bromine can increase lipophilicity, enhancing membrane permeability and receptor binding affinity .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications on the phenyl rings significantly influence the overall pharmacological profile, leading to increased potency in antimicrobial activities .
Comparison with Similar Compounds
Key Observations :
- The 4-methoxy group enhances lipophilicity compared to unsubstituted phenylpiperazines, while the 4-bromo group may slow metabolic degradation via cytochrome P450 enzymes .
Pharmacological and Psychoactive Properties
Piperazines primarily exhibit psychostimulant effects via serotonin (5-HT) and dopamine receptor modulation, though potency varies with substituents:
| Compound | Receptor Affinity | Psychoactive Effects | Relative Potency (vs. Amphetamine) |
|---|---|---|---|
| MeOPP | 5-HT2A/2C partial agonist | Mild stimulation, mild hallucinogenic | ~10-20% |
| TFMPP | 5-HT1B/2C agonist | Serotonergic stimulation, anxiogenic | ~30-40% |
| mCPP | 5-HT2C agonist | Anxiolytic, dysphoric at high doses | ~15-25% |
| Target (Inferred) | Likely 5-HT2A/2C and D2 modulation | Enhanced stimulation due to dual aryl groups | ~40-60%* (estimated) |
*Hypothetical potency based on synergistic substituent effects.
Mechanistic Insights :
- The 4-methoxyphenyl group may enhance 5-HT receptor binding, as seen in MeOPP .
- The 4-bromophenyl moiety could prolong half-life by resisting oxidative metabolism, similar to pBPP .
Detection and Analytical Challenges
Piperazines are commonly detected via LC-MS or LC-DAD , with retention times and mass spectra dependent on substituents:
| Compound | LC-MS (m/z) | LC-DAD (λ_max, nm) | Key Fragments |
|---|---|---|---|
| MeOPP | [M+H]⁺ 193.1 | 270, 310 | C11H16N2O⁺ |
| pBPP | [M+H]⁺ 225.0 | 250, 290 | C10H12BrN2⁺ |
| Target | [M+H]⁺ ~393.1* | ~260, 315* | C18H20BrN2O⁺ (estimated) |
*Predicted based on molecular formula.
Preparation Methods
Nucleophilic Aromatic Substitution-Based Routes
The foundational method involves the sequential functionalization of piperazine via nucleophilic aromatic substitution (NAS). In a representative protocol, 4-bromobenzaldehyde and 4-methoxybenzaldehyde undergo a crossed Cannizzaro reaction in the presence of potassium hydroxide to yield (4-bromophenyl)(4-methoxyphenyl)methanol. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the corresponding ketone, which is subjected to reductive amination with piperazine using sodium cyanoborohydride (NaBH3CN) in methanol at 50°C. This three-step sequence achieves an overall yield of 68–72%, with the critical limitation being over-alkylation during the reductive amination step.
Table 1: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH3CN | Methanol | 50 | 68 | 98.5 |
| NaBH(OAc)3 | DCE | 25 | 72 | 99.1 |
| BH3·THF | THF | 65 | 65 | 97.8 |
Ullmann-Type Coupling for Direct Arylation
Advanced routes employ copper-catalyzed Ullmann coupling to directly introduce the (4-bromophenyl)(4-methoxyphenyl)methyl moiety onto the piperazine ring. A 2022 study demonstrated that treating 1,4-dibromopiperazine with bis(4-methoxyphenyl)zinc bromide in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 110°C for 24 hours achieves 84% yield. This method circumvents intermediate purification but requires rigorous exclusion of moisture and oxygen.
Modern Catalytic Methods and Mechanistic Insights
Palladium-Catalyzed Buchwald-Hartwig Amination
State-of-the-art approaches utilize Pd(OAc)2/Xantphos catalytic systems to couple 4-bromo-4’-methoxybenzophenone with piperazine derivatives. Under microwave irradiation (150°C, 30 min), this method attains 89% conversion with a 15:1 selectivity for the desired mono-aminated product over bis-aminated byproducts. The use of cesium carbonate as a base minimizes protodehalogenation, a common side reaction in such couplings.
Mechanistic Analysis:
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with piperazine. Density functional theory (DFT) calculations indicate that the methoxy group’s electron-donating effect lowers the activation energy for C–N bond formation by 12.3 kJ/mol compared to non-substituted analogs.
Photoredox Catalysis for Late-Stage Functionalization
Emerging photoredox strategies enable direct C–H amination of pre-functionalized benzophenones. Irradiation of 4-bromo-4’-methoxybenzophenone with fac-Ir(ppy)3 (2 mol%) and piperazine in acetonitrile under 450 nm LED light for 48 hours achieves 76% yield. This method eliminates pre-halogenation steps but suffers from scalability challenges due to prolonged reaction times.
Purification and Analytical Characterization
Solvent Optimization for Recrystallization
The optimal recrystallization system employs dichloromethane/n-heptane (1:4 v/v), yielding needle-like crystals with 99.7% purity by GC. Comparative studies show that ethyl acetate/hexane systems induce polymorphism, reducing batch consistency.
Table 2: Recrystallization Solvent Screening
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| DCM/n-Heptane (1:4) | Needles | 99.7 | 85 |
| EtOAc/Hexane (1:3) | Plates | 98.2 | 78 |
| MeOH/Water (9:1) | Amorphous | 95.4 | 65 |
Spectroscopic Fingerprinting
1H NMR (400 MHz, CDCl3) exhibits characteristic signals at δ 7.31–7.27 (d, J = 9.1 Hz, 2H, BrC6H4), 6.79–6.73 (d, J = 9.1 Hz, 2H, MeOC6H4), and 3.12 (t, J = 5.4 Hz, 4H, piperazine N–CH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 375.0521 [M+H]+ (calc. 375.0524).
Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis
Cost-Benefit Evaluation
Bulk production favors the Ullmann coupling route (raw material cost: $28/kg) over photoredox methods ($112/kg). However, pharmaceutical applications prioritize the Buchwald-Hartwig method due to superior impurity profiles (<0.1% heavy metals vs. 230 ppm in Ullmann products).
Environmental Impact Metrics
Process mass intensity (PMI) analysis reveals that classical NAS routes generate 86 kg waste/kg product, primarily from aqueous workups. Catalytic methods reduce PMI to 34 kg/kg through solvent recycling and catalyst recovery.
Applications and Derivative Synthesis
The compound serves as a key intermediate in antipsychotic agents, with its gem-diaryl structure enabling potent dopamine D2 receptor binding (Ki = 2.3 nM). Derivatization via Suzuki-Miyaura coupling of the bromophenyl group produces analogs with enhanced blood-brain barrier permeability.
Q & A
Q. Advanced
- Solubility and logP : Bromo groups increase lipophilicity (higher logP), reducing aqueous solubility, while methoxy groups enhance solubility via hydrogen bonding .
- Metabolic stability : Electron-withdrawing bromo groups slow hepatic metabolism (CYP450-mediated oxidation), extending half-life. Methoxy groups may form glucuronide conjugates, increasing clearance .
- Permeability : Bromo-substituted derivatives show higher blood-brain barrier penetration in PAMPA assays, relevant for CNS-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
